2-Amino-4-morpholinobenzoic acid as a chemical building block
2-Amino-4-morpholinobenzoic acid as a chemical building block
An In-Depth Technical Guide to 2-Amino-4-morpholinobenzoic Acid as a Chemical Building Block
Introduction
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful design and synthesis of novel therapeutic agents. Among the vast arsenal of available scaffolds, 2-Amino-4-morpholinobenzoic acid has emerged as a particularly valuable and versatile intermediate.[1] Its structure, which marries the privileged anthranilic acid core with a morpholine moiety, offers a unique combination of reactive handles and desirable pharmacokinetic attributes. The presence of an amino group, a carboxylic acid, and an electron-rich aromatic system provides multiple points for chemical modification, while the morpholine ring is a well-established pharmacophore known to enhance aqueous solubility and metabolic stability.[1][2]
This technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive exploration of 2-Amino-4-morpholinobenzoic acid, from its fundamental physicochemical properties and synthesis to its core applications in the construction of complex, biologically active molecules. The narrative emphasizes the causality behind experimental choices, offering field-proven insights to empower the rational design of next-generation pharmaceuticals.
Part 1: Physicochemical Properties and Structural Analysis
A thorough understanding of a building block's intrinsic properties is the foundation for its effective utilization. 2-Amino-4-morpholinobenzoic acid's reactivity and handling characteristics are dictated by its unique molecular architecture.
Table 1: Physicochemical Properties of 2-Amino-4-morpholinobenzoic Acid
| Property | Value | Reference(s) |
| CAS Number | 404010-74-8 | [3][4] |
| Molecular Formula | C₁₁H₁₄N₂O₃ | [4] |
| Molecular Weight | 222.24 g/mol | [4] |
| Appearance | White to yellow or grey solid | [3] |
| IUPAC Name | 2-amino-4-morpholin-4-ylbenzoic acid | [1][3] |
| Synonyms | 2-Amino-4-morpholinobenzoic acid | [1][3] |
Structural Insights for Synthesis
The molecule's utility stems from the interplay of its three key components:
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The Anthranilic Acid Core : As an ortho-aminobenzoic acid, this scaffold is a classic precursor for the synthesis of various fused heterocyclic systems, most notably quinazolines and quinazolinones, which are prominent in many kinase inhibitors.[5][6]
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The Nucleophilic Amino Group : The primary aromatic amine at the 2-position is a potent nucleophile, readily participating in acylation, sulfonylation, and alkylation reactions. Its position ortho to the carboxylic acid is critical for cyclization reactions.
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The Carboxylic Acid Group : This functional group is a versatile handle for forming amide bonds, esters, and other derivatives. Amide coupling is a cornerstone of medicinal chemistry, used to append different fragments to the core structure.
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The Morpholine Moiety : Attached at the 4-position, the morpholine ring serves two primary purposes. Electronically, its nitrogen atom acts as an electron-donating group, activating the aromatic ring towards certain reactions. Pharmacokinetically, it is a proven strategy to disrupt planarity, increase polarity, and improve aqueous solubility and metabolic stability of a drug candidate, often leading to a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1][2]
Part 2: Synthesis of 2-Amino-4-morpholinobenzoic Acid
While commercially available, understanding the synthesis of the title compound provides insight into its chemistry and potential impurities. A common and logical approach involves a two-step sequence starting from a halogenated nitrobenzoic acid.
Proposed Synthetic Workflow
The synthesis hinges on two robust and well-documented reaction types: Nucleophilic Aromatic Substitution (SNAr) and nitro group reduction.
Caption: Proposed two-step synthesis of 2-Amino-4-morpholinobenzoic acid.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Morpholino-4-nitrobenzoic acid (SNAr Reaction)
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Rationale: The reaction proceeds via an SNAr mechanism. A starting material like 2-fluoro-4-nitrobenzoic acid is chosen because the fluorine atom is an excellent leaving group, and the aromatic ring is strongly activated towards nucleophilic attack by the electron-withdrawing nitro group. A non-nucleophilic base is used to neutralize the H-F formed during the reaction.
-
Procedure:
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To a solution of 2-fluoro-4-nitrobenzoic acid (1.0 eq) in dimethyl sulfoxide (DMSO, 5-10 mL/g), add morpholine (1.2 eq) followed by anhydrous potassium carbonate (2.5 eq).
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Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
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After completion, cool the mixture to room temperature and pour it into ice-water (10x the volume of DMSO).
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Acidify the aqueous solution with 2N HCl to a pH of ~3-4.
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The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried under vacuum to yield 2-morpholino-4-nitrobenzoic acid.
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Step 2: Synthesis of 2-Amino-4-morpholinobenzoic acid (Nitro Reduction)
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Rationale: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups. Palladium on carbon (Pd/C) is a standard, highly effective catalyst. The reaction is typically carried out under a positive pressure of hydrogen gas.
-
Procedure:
-
Charge a hydrogenation vessel with 2-morpholino-4-nitrobenzoic acid (1.0 eq) and a solvent such as ethanol or methanol.
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10% w/w).
-
Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (typically 50 psi).
-
Stir the mixture vigorously at room temperature for 6-12 hours or until hydrogen uptake ceases.
-
Monitor the reaction by TLC or LC-MS.
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Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
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Concentrate the filtrate under reduced pressure to yield 2-Amino-4-morpholinobenzoic acid, which can be further purified by recrystallization if necessary.
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Part 3: Core Synthetic Applications in Medicinal Chemistry
The true value of 2-Amino-4-morpholinobenzoic acid lies in its utility to construct more complex molecular architectures. Its bifunctional nature allows for selective and sequential reactions.
A. Derivatization via Amide Bond Formation
This is one of the most common applications, leveraging the carboxylic acid moiety to connect to various amine-containing fragments.
Caption: General workflow for amide bond formation.
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Rationale: Peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole) activate the carboxylic acid, facilitating nucleophilic attack by the amine. A hindered base like DIPEA (N,N-Diisopropylethylamine) is used to scavenge the acid formed without interfering with the primary amine.
-
General Protocol for Amide Coupling:
-
Dissolve 2-Amino-4-morpholinobenzoic acid (1.0 eq) in an anhydrous aprotic solvent like DMF or DCM.
-
Add HOBt (1.2 eq) and EDC (1.2 eq) and stir the mixture at 0 °C for 20 minutes to pre-activate the acid.
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Add the desired primary or secondary amine (1.1 eq) followed by DIPEA (2.5 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate), wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
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B. Synthesis of Fused Heterocyclic Scaffolds: Quinazolinones
The ortho-amino-carboxy arrangement is ideal for constructing quinazolinone and quinazoline cores, which are central to numerous FDA-approved kinase inhibitors.[6]
Caption: Cyclization to form a quinazolinone core.
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Rationale: Heating an anthranilic acid with formic acid or a derivative like formamide or an orthoester leads to an initial acylation of the amino group, followed by an intramolecular cyclization and dehydration to form the fused heterocyclic ring system.
-
General Protocol for Quinazolinone Formation:
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In a round-bottom flask equipped with a reflux condenser, combine 2-Amino-4-morpholinobenzoic acid (1.0 eq) with an excess of formamide (10-20 eq).
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Heat the mixture to 150-160 °C and maintain for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into cold water, and collect the resulting precipitate by filtration.
-
Wash the solid with water and dry to yield the crude quinazolinone product, which can be purified by recrystallization from a suitable solvent like ethanol.
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Part 4: Therapeutic Potential of Derivatives
The derivatives of 2-Amino-4-morpholinobenzoic acid have shown promise across multiple therapeutic areas, underscoring its importance as a versatile scaffold.
Table 2: Therapeutic Applications of Aminobenzoic Acid Scaffolds
| Therapeutic Area | Target Class/Mechanism | Rationale & Example | Reference(s) |
| Oncology | Protein Kinase Inhibitors | The 2-aminobenzoic acid core is a key feature of many kinase inhibitors. The morpholine can provide crucial interactions in the kinase binding pocket and improve drug-like properties. | [5][6][7] |
| Neurodegenerative Disease | Acetylcholinesterase (AChE) Inhibitors | Derivatives of aminobenzoic acids have been investigated as potential inhibitors of AChE, a key target in the treatment of Alzheimer's disease. | [1][8] |
| Infectious Diseases | Antifolates | As an analog of para-aminobenzoic acid (PABA), this scaffold can be used to design inhibitors of dihydropteroate synthase, an essential enzyme in the folate synthesis pathway of many microorganisms. | [1][9] |
| Inflammation | Anti-inflammatory Agents | Various derivatives of 2-amino benzoic acid have been synthesized and shown to possess potent anti-inflammatory and analgesic properties. | [10] |
Conclusion
2-Amino-4-morpholinobenzoic acid is a powerful and enabling building block for modern drug discovery. Its value extends beyond its individual functional groups to the synergistic combination of a reactive and versatile anthranilic acid core with the pharmacokinetically favorable morpholine moiety. By providing multiple handles for synthetic diversification and a proven scaffold for constructing high-value heterocyclic systems, it allows medicinal chemists to efficiently explore chemical space and engineer molecules with tailored biological activities and improved therapeutic profiles. A deep understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for unlocking its full potential in the development of innovative medicines.
References
-
2-Amino-4-morpholinobenzoic Acid | CAS 404010-74-8. AMERICAN ELEMENTS. [Link]
-
2-AMINO-4-MORPHOLINOBENZOIC ACID, 95% Purity, C11H14N2O3, 1 gram. LabAlley. [Link]
- 2-amino-benzoic-acid derivatives, their preparation and their use as medicines or intermediates.
-
Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. PubMed. [Link]
-
Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. National Institutes of Health (NIH). [Link]
-
List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. ResearchGate. [Link]
-
Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. [Link]
-
Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. [Link]
-
Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. PubMed. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. americanelements.com [americanelements.com]
- 4. calpaclab.com [calpaclab.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
